Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate can be classified as:
The synthesis of ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate typically involves several key steps:
The molecular structure of ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate can be described as follows:
Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate is involved in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic/Basic medium |
Reduction | Hydrogen gas + Palladium on carbon | Atmospheric pressure |
Substitution | Bromine/Alkyl halides | Varies by substrate |
The mechanism of action for ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate involves its interaction with biological targets:
Property | Value |
---|---|
Melting Point | Varies (specific data needed) |
Boiling Point | Varies (specific data needed) |
Density | Varies (specific data needed) |
Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate has several scientific applications:
The benzo[b]thiophene scaffold represents a privileged heterocyclic system in drug design, characterized by a fused bicyclic structure combining a benzene ring with a thiophene moiety. This architecture confers distinctive electronic properties and robust metabolic stability, making it highly attractive for therapeutic development. The planar, electron-rich system facilitates π-stacking interactions with biological targets, while the sulfur atom provides potential for hydrogen bonding and hydrophobic contacts. Notably, the scaffold’s versatility allows for strategic substitution at multiple positions (C-2, C-3, C-5, C-6), enabling fine-tuning of pharmacological profiles [5] [7].
Clinically, benzo[b]thiophene derivatives have achieved significant success. Raloxifene (for osteoporosis), Zileuton (asthma), and Sertaconazole (antifungal) exemplify FDA-approved agents leveraging this core. Their applications span oncology, inflammation, and infectious diseases, reflecting the scaffold’s adaptability to diverse target classes. In kinase inhibition, derivatives like the LIMK1 inhibitor 2b (IC₅₀ = 7 nM) and PIM kinase inhibitor 3 (Ki = 0.5–2 nM against PIM1/2/3) exploit the benzo[b]thiophene core for optimal binding pocket occupancy and selectivity [5]. The scaffold’s role extends to disrupting protein-protein interactions, as seen in inhibitors of HuR–RNA binding, where its rigidity and surface area enable effective competitive inhibition [4].
Table 1: Biologically Active Benzo[b]thiophene Derivatives
Compound | Biological Target | Activity | Therapeutic Application |
---|---|---|---|
Raloxifene | Estrogen Receptor | Selective Modulator | Osteoporosis |
Zileuton | 5-Lipoxygenase | Inhibitor | Asthma |
PIM Kinase Inhibitor 3 | PIM1/2/3 | Ki = 0.5–2 nM | Oncology (Preclinical) |
LIMK1 Inhibitor 2b | LIM Kinase 1 | IC₅₀ = 7 nM | Antimetastatic |
The strategic incorporation of nitro (-NO₂) and carboxylate (e.g., -COOEthyl) groups into heterocyclic scaffolds significantly enhances their bioactivity and target engagement. The nitro group acts as a versatile pharmacophore with dual roles:
Carboxylate esters (e.g., ethyl or methyl carboxylates) contribute to optimal physicochemical properties:
Table 2: Impact of Nitro and Carboxylate Groups on Bioactivity
Functional Group | Key Contributions | Example Compound | Biological Outcome |
---|---|---|---|
Nitro (-NO₂) | Hydrogen bonding, electron withdrawal, reducible to -NH₂ | TCA1 (DprE1 inhibitor) | MIC = 0.031–0.24 μg/mL vs. TB strains |
Ethyl Carboxylate (-COOEt) | Metabolic stability, lipophilicity modulation | Ethyl 5-methylbenzo[b]thiophene-2-carboxylate | Intermediate for kinase inhibitors |
Hydroxamic Acid (-CONHOH) | Enhanced HuR binding | HuR Inhibitor 1c | Ki = 0.65 μM, tumor growth suppression |
The synthesis of ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate evolved from classical cyclization strategies to modern catalytic methods, driven by demand for structurally diverse kinase inhibitors. Early routes relied on Paal-Knorr or Gewald reactions, which suffered from harsh conditions (e.g., P₂S₅ at 250°C) and limited functional group tolerance [5]. For nitro-substituted derivatives, these methods proved inefficient due to competing side reactions like oxidation or reduction of the nitro group [5] [9].
A significant advancement emerged with microwave-assisted synthesis, which enabled rapid annulation of 2-halobenzonitriles with methyl thioglycolate. This method achieved 58–96% yields of 3-aminobenzo[b]thiophenes within minutes at 130°C, minimizing decomposition of nitro groups. For example, methyl 5-nitrobenzo[b]thiophene-2-carboxylate was synthesized in 15 minutes (versus 17 hours conventionally) [5]. Subsequent esterification or transesterification provided ethyl carboxylate derivatives, including ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate.
Fragment-based drug design (FBDD) further propelled the compound’s utility. Deconstruction of inhibitors like KH-19 (a HuR binder) revealed benzo[b]thiophene carboxylates as critical fragments. Optimization focused on:
Table 3: Evolution of Synthetic Methods for Nitro-Substituted Benzo[b]thiophenes
Synthetic Era | Key Method | Limitations | Advancements |
---|---|---|---|
Classical (Pre-2000) | Volhard–Erdmann Cyclization | High temperatures (>250°C), low yields | Access to unsubstituted core |
Early Modern (2000–2010) | Halocyclization of o-Alkynylthiophenols | Functional group incompatibility | Regioselective halogenation |
Contemporary (2010–Present) | Microwave Annulation | None | 58–96% yield, 15-min reactions, nitro-compatible |
Fragment Optimization | Esterification/Fragment Linking | Requires pure intermediates | Enables target-specific derivatization |
Current applications leverage this compound as a precursor to fused systems like thieno[2,3-b]pyridines (for LIMK1) or benzo[4,5]thieno[3,2-e][1,4]diazepin-5-ones (for MK2), underscoring its enduring value in medicinal chemistry [5].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8